Haloperidide - 2924-46-1

Haloperidide

Catalog Number: EVT-269294
CAS Number: 2924-46-1
Molecular Formula: C26H30ClFN2O2
Molecular Weight: 457 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Haloperidide is an antiemetic agent.
Source and Classification

Haloperidide is classified under the category of neuroleptic agents, which are commonly used in the management of schizophrenia and other psychotic disorders. The compound has been studied extensively in preclinical trials and is recognized for its potential efficacy in modulating dopaminergic activity in the brain.

Synthesis Analysis

The synthesis of Haloperidide involves several chemical reactions that typically include the formation of a piperazine derivative. Although specific synthetic routes for Haloperidide are not extensively documented, it can be synthesized using methods similar to those employed for other piperazine derivatives.

General Synthetic Methodology

  1. Starting Materials: The synthesis often begins with a substituted piperazine.
  2. Reagents: Common reagents include carbamoyl chlorides or isocyanates.
  3. Reaction Conditions: The reactions are usually conducted under controlled temperatures and may require solvents such as dichloromethane or ethanol.
  4. Purification: Post-synthesis, the compound is purified using techniques such as recrystallization or chromatography.

These methods allow for the introduction of various substituents on the piperazine ring, influencing the biological activity of the final product .

Molecular Structure Analysis

Haloperidide's molecular structure can be described as follows:

  • Chemical Formula: C21_{21}H24_{24}ClF2_{2}N3_{3}O
  • Molecular Weight: Approximately 393.88 g/mol
  • Structural Features:
    • The compound features a piperazine ring, which is crucial for its pharmacological activity.
    • It contains a chlorophenyl group and a fluorophenyl group, which are significant for its interaction with neurotransmitter receptors.

Computational analyses, such as density functional theory calculations, can provide insights into the preferred conformations and electronic properties of Haloperidide, which are essential for understanding its biological activity .

Chemical Reactions Analysis

Haloperidide participates in various chemical reactions typical of butyrophenone derivatives:

  • Reactivity with Electrophiles: The nitrogen atom in the piperazine ring can act as a nucleophile in reactions with electrophilic agents.
  • Formation of Derivatives: Haloperidide can undergo further modifications to create derivatives with altered pharmacological profiles.
  • Stability Studies: Investigations into the stability of Haloperidide under different pH conditions reveal its robustness, which is critical for its formulation in pharmaceutical applications .
Mechanism of Action

Haloperidide exerts its effects primarily through antagonism at dopamine D2 receptors in the central nervous system. This mechanism is crucial for its antipsychotic properties:

Physical and Chemical Properties Analysis

Haloperidide possesses several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.
  • Melting Point: The melting point ranges around 150–155 °C, indicating good thermal stability.
  • pKa Values: Relevant pKa values suggest that Haloperidide exists predominantly in its ionized form at physiological pH, affecting its absorption and distribution characteristics .
Applications

Haloperidide has several scientific applications:

  • Psychiatric Treatment: Primarily used as an antipsychotic medication for managing schizophrenia and acute psychosis.
  • Research Tool: Employed in pharmacological studies to investigate dopamine receptor dynamics and neuropharmacology.
  • Comparative Studies: Used as a reference compound in studies comparing new antipsychotic agents due to its well-characterized profile .
Historical Context and Evolution of Haloperidol in Psychopharmacology

Discovery and Early Development in the Janssen Pharmaceutical Era

Haloperidol emerged from a deliberate structure-activity relationship investigation at Janssen Pharmaceutica in 1958, led by Paul Janssen. This research built upon the chemical scaffold of meperidine (pethidine), a known analgesic, by modifying the phenylpiperidine core to create novel butyrophenone compounds. During systematic screening of these analogs, R-1625 (later named haloperidol) demonstrated exceptional potency in animal models of catalepsy and antagonism of apomorphine-induced behaviors—key predictors of antipsychotic activity at the time. This discovery represented a significant departure from the existing phenothiazine-based antipsychotics like chlorpromazine, both chemically and pharmacologically [3] [8].

Janssen's approach exemplified rational drug design in an era when psychopharmacology relied heavily on empirical observation. The compound's synthesis pathway involved:

  • Preparation of Grignard reagent from 3-trifluoromethylphenyl bromide
  • Reaction with 1-benzyl-4-piperidin-4-one in ether
  • Catalytic hydrogenation for debenzylation
  • Alkylation with γ-chloro-4-fluorobutyrophenone [7]

Haloperidol received FDA approval in 1967 after rapid clinical adoption in Europe, where it demonstrated superior manageability of acute agitation compared to low-potency antipsychotics requiring significantly higher milligram doses. Its chemical identity as 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one established the butyrophenone class as distinct from phenothiazines, featuring higher dopamine receptor selectivity [2] [3]. By 2020, it remained the 303rd most prescribed medication in the United States with over 1 million annual prescriptions, reflecting its enduring clinical utility despite subsequent antipsychotic developments [3].

Table 1: Key Events in Haloperidol's Early Development

YearEventSignificance
1958Synthesis of R-1625 by Paul JanssenFirst butyrophenone antipsychotic
1961European clinical introductionDemonstrated rapid control of agitation
1967FDA approval (Haldol®)Formal entry into US market
1970sDecanoate ester developmentEnabled long-acting depot formulation

Paradigm Shifts in Antipsychotic Therapy Post-1958

Haloperidol's introduction catalyzed three fundamental transformations in psychiatric practice:

Therapeutic Mechanisms: Prior to haloperidol, schizophrenia management relied on non-specific sedatives, insulin coma therapy, physical restraints, and psychosurgery including lobotomy. Haloperidol offered targeted reduction of positive psychotic symptoms (hallucinations, delusions, agitation) through selective dopamine receptor blockade, establishing pharmacotherapy as the cornerstone of psychiatric intervention. This shift away from physical restraint and invasive procedures represented a humanization of psychiatric care [5] [8].

Theoretical Frameworks: Haloperidol's potent D2 receptor antagonism (Kd ≈ 0.5nM) provided critical validation for the dopamine hypothesis of schizophrenia. Positron Emission Tomography (PET) studies later quantified its therapeutic window, demonstrating that optimal antipsychotic efficacy occurred at 60-80% striatal D2 receptor occupancy, while exceeding 78% occupancy invariably produced extrapyramidal side effects. This receptor occupancy model revolutionized antipsychotic dosing strategies, moving away from fixed-dose regimens toward individualized treatment [1] [3] [9].

Socio-Political Impact: Haloperidol's efficacy enabled large-scale deinstitutionalization of psychiatric patients throughout the 1960s-1970s. In the United States, state psychiatric hospital populations declined by over 75% between 1955 and 1990. However, inadequate community support systems transformed this therapeutic advance into a public health crisis, contributing significantly to urban homelessness. By the 1980s, California estimated that 40-60% of its homeless population suffered from severe mental illness, primarily schizophrenia spectrum disorders [8] [10].

The compound also became embroiled in political controversies, particularly within Soviet psychiatry where its administration to political dissidents under psychiatric diagnoses transformed it from medical therapy to instrument of repression in human rights discourse. This dual identity—medical beneficence versus political control—exemplifies how therapeutic technologies acquire sociopolitical valence beyond their pharmacological properties [10].

Role in Defining First-Generation Antipsychotic Classifications

Haloperidol became the archetypal high-potency first-generation antipsychotic (FGA), establishing key classification parameters that shaped psychopharmacology:

Potency Spectrum: FGAs are classified by their relative milligram potency, with haloperidol (1-10mg/day) anchoring the high-potency extreme versus low-potency agents like chlorpromazine (100-800mg/day). This continuum reflects fundamental receptor affinity differences: haloperidol exhibits nanomolar affinity for D2 receptors (Ki ≈ 1.2 nM) but weak interaction with muscarinic, histaminic, and adrenergic receptors. Conversely, low-potency FGAs like chlorpromazine possess lower D2 affinity (Ki ≈ 20 nM) but broader receptor off-target activity accounting for their distinct side effect profiles [2] [4] [7].

Table 2: Receptor Binding Profiles of Selected Antipsychotics

CompoundD2 Receptor Ki (nM)5-HT2A Ki (nM)Muscarinic M1 Ki (nM)Adrenergic α1 Ki (nM)Histamine H1 Ki (nM)
Haloperidol1.21103,50015650
Chlorpromazine204.5250.33.0
Clozapine125128.9251.1

Clinical Response Patterns: Meta-analyses comparing haloperidol with low-potency FGAs revealed equivalent antipsychotic efficacy but divergent adverse event profiles. Cochrane reviews of 17 randomized trials (n=877) found no significant difference in clinical response rates (RR 1.11, CI 0.86-1.44). However, haloperidol produced significantly more movement disorders (RR 1.64, CI 1.22-2.21), while low-potency agents caused more sedation (RR 0.30, CI 0.11-0.82), orthostatic hypotension (RR 0.35, CI 0.16-0.78), and weight gain (RR 0.22, CI 0.06-0.81) [4].

Pharmacogenomic Insights: Haloperidol metabolism became a model for understanding cytochrome P450 polymorphisms. Its primary metabolic pathways involve CYP3A4-mediated oxidation and CYP2D6-mediated glucuronidation. Population studies revealed that CYP2D6 poor metabolizers exhibit 2-3 fold higher plasma concentrations than extensive metabolizers at equivalent doses, explaining interindividual variability in therapeutic response and toxicity. This pharmacogenetic insight informed personalized dosing strategies years before precision medicine became mainstream [1] [3].

As the most studied typical antipsychotic, haloperidol became the reference comparator in clinical trials establishing second-generation antipsychotics (SGAs). Its continued relevance persists despite SGAs, evidenced by inclusion in the World Health Organization's List of Essential Medicines and ongoing use as the benchmark for antipsychotic efficacy in animal models of dopamine dysfunction [3] [9].

Table 3: Comparative Efficacy in Schizophrenia (Cochrane Review 2014)

Outcome MeasureHaloperidol Response RateLow-Potency FGA Response RateRelative Risk (95% CI)Quality of Evidence
Clinical response40%36%1.11 (0.86-1.44)Low
Movement disorders72%41%1.64 (1.22-2.21)Low
Sedation14%41%0.30 (0.11-0.82)Moderate
Weight gain5%29%0.22 (0.06-0.81)Moderate

Properties

CAS Number

2924-46-1

Product Name

Haloperidide

IUPAC Name

4-[4-(3-chlorophenyl)-4-(pyrrolidine-1-carbonyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one

Molecular Formula

C26H30ClFN2O2

Molecular Weight

457 g/mol

InChI

InChI=1S/C26H30ClFN2O2/c27-22-6-3-5-21(19-22)26(25(32)30-15-1-2-16-30)12-17-29(18-13-26)14-4-7-24(31)20-8-10-23(28)11-9-20/h3,5-6,8-11,19H,1-2,4,7,12-18H2

InChI Key

KCDNYRPDKSGQCM-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)Cl

Solubility

Soluble in DMSO

Synonyms

Haloperidide; R 3201; R-3201; R3201;

Canonical SMILES

C1CCN(C1)C(=O)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.